![molecular formula C19H19NO2 B2898397 N-[4-(propan-2-yl)phenyl]-2H-chromene-3-carboxamide CAS No. 887345-91-7](/img/structure/B2898397.png)
N-[4-(propan-2-yl)phenyl]-2H-chromene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(propan-2-yl)phenyl]-2H-chromene-3-carboxamide, also known as LY294002, is a synthetic compound that has gained significant attention in the field of biomedical research. This compound is a potent inhibitor of phosphatidylinositol 3-kinase (PI3K), a key enzyme involved in various cellular processes, including cell growth, proliferation, and survival. The inhibition of PI3K by LY294002 has been found to have several potential applications in scientific research.
作用机制
N-[4-(propan-2-yl)phenyl]-2H-chromene-3-carboxamide is a specific inhibitor of PI3K, which is a lipid kinase that phosphorylates phosphatidylinositol to produce phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 activates various downstream signaling pathways, including the Akt/mTOR pathway, which plays a crucial role in cell growth, proliferation, and survival. This compound inhibits PI3K by binding to the ATP-binding site of the enzyme, thus preventing the phosphorylation of phosphatidylinositol.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of autophagy and inflammation. The compound has been shown to inhibit the Akt/mTOR pathway, which is a key signaling pathway involved in these processes. This compound has also been found to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
实验室实验的优点和局限性
The use of N-[4-(propan-2-yl)phenyl]-2H-chromene-3-carboxamide in scientific research has several advantages, including its specificity for PI3K, which allows for the selective inhibition of this enzyme without affecting other signaling pathways. The compound has also been found to be relatively stable and easy to use in various in vitro and in vivo experiments. However, the use of this compound also has some limitations, including its potential toxicity and off-target effects, which may affect the interpretation of experimental results.
未来方向
There are several future directions for the use of N-[4-(propan-2-yl)phenyl]-2H-chromene-3-carboxamide in scientific research. One potential application is in the study of cancer, where the inhibition of PI3K has been found to have potential therapeutic benefits. This compound has also been found to modulate autophagy, which is a cellular process involved in various diseases, including neurodegenerative disorders. The compound has also been used in studies investigating the role of PI3K in inflammation and immune responses. Further research is needed to fully understand the potential applications of this compound in these areas.
合成方法
N-[4-(propan-2-yl)phenyl]-2H-chromene-3-carboxamide can be synthesized using various methods, including the reaction of 2-hydroxybenzaldehyde with isopropylphenyl ketone in the presence of a base, followed by the reaction of the resulting product with 3-amino-4-methoxybenzoic acid. The compound can also be synthesized using other methods, such as the reaction of 2-hydroxyacetophenone with isopropylphenyl ketone in the presence of a base, followed by the reaction of the resulting product with 3-aminobenzoic acid.
科学研究应用
N-[4-(propan-2-yl)phenyl]-2H-chromene-3-carboxamide has been extensively used in scientific research to study various cellular processes, including cell signaling, apoptosis, autophagy, and inflammation. The compound has been found to be a potent inhibitor of PI3K, which plays a crucial role in the regulation of these processes. This compound has been used in various in vitro and in vivo studies to investigate the role of PI3K in different biological systems.
属性
IUPAC Name |
N-(4-propan-2-ylphenyl)-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-13(2)14-7-9-17(10-8-14)20-19(21)16-11-15-5-3-4-6-18(15)22-12-16/h3-11,13H,12H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXMVGBSAKIUXKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

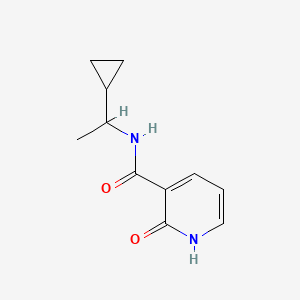
![1-(3-fluoro-4-methylphenyl)-5-(3-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2898318.png)
![9-(4-ethylphenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
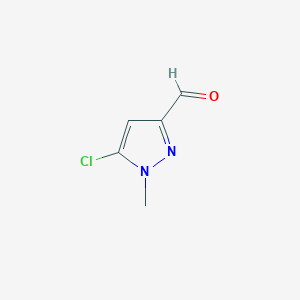
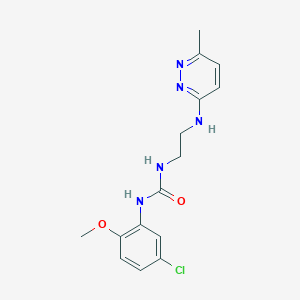
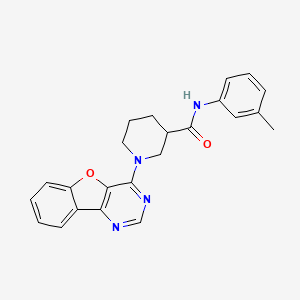
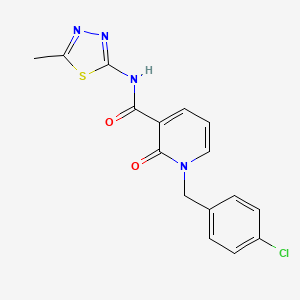
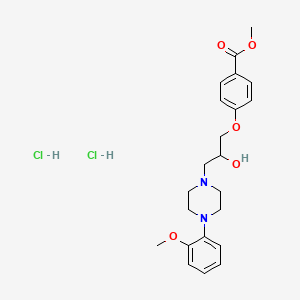
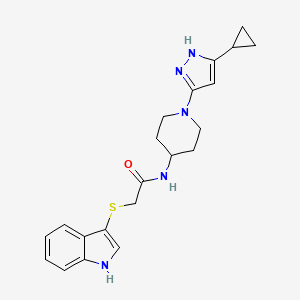
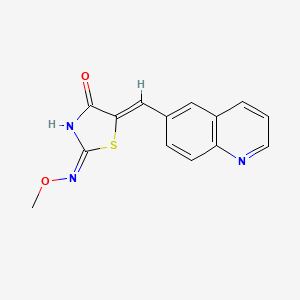
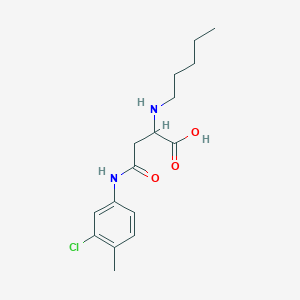
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2898334.png)
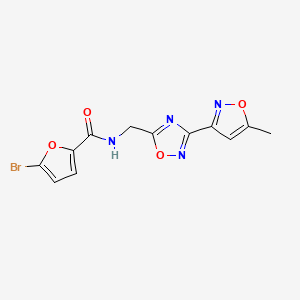
![4-{[4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}butanoyl chloride](/img/structure/B2898337.png)